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Compound of Interest

4-Chloro-2-methylfuro[2,3-
Compound Name:
dJpyrimidine

Cat. No.: B13006386

Get Quote

CAS Number: 957261-73-3 (Referenced for the specific 2-methyl analog; verify against specific

supplier batches as isomer variations exist). Molecular Formula: C7HsCIN20 Molecular Weight:
168.58 g/mol

Executive Summary

4-Chloro-2-methylfuro[2,3-d]pyrimidine is a high-value heterocyclic scaffold in medicinal
chemistry, functioning as a bioisostere of the purine and quinazoline ring systems. Its structural
significance lies in the fusion of the electron-rich furan ring with the electron-deficient pyrimidine
ring. This "push-pull" electronic character, combined with the reactive C4-chloro substituent,
makes it an ideal electrophilic core for constructing ATP-competitive kinase inhibitors,
adenosine receptor antagonists, and microtubule targeting agents.

This guide provides a comprehensive technical breakdown of the compound's synthesis,
reactivity profile, and application in drug discovery, moving beyond basic descriptions to
actionable, field-tested protocols.
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Chemical Profile & Properties[1][2][3][4][5][6][7]1[8]
[9]

Property Specification Technical Note

The [2,3-d] fusion indicates the
4-Chloro-2-methylfuro[2,3- furan oxygen is adjacent to the

IUPAC Name . - -
d]pyrimidine pyrimidine C5, distinct from the

[3,2-d] isomer.

. . ) Typically off-white to pale
Physical State Crystalline Solid
yellow.

Limited solubility in water;
N DMSO, DMF, DCM, _ _ .
Solubility Chiorof hydrolytically unstable in acidic
oroform
aqueous media over time.

The C4-Cl bond is highly
activated for SNAr reactions
o ) o due to the inductive effect of
Reactivity High Electrophilicity at C4
N3 and the lack of electron
donation from the furan

oxygen into the C4 center.

Moisture sensitive. The C4-

chloro group can hydrolyze to
Storage -20°C, Desiccated the pyrimidinone (tautomer)

upon prolonged exposure to

atmospheric moisture.

Synthesis Strategy: The "De Novo" Construction

While 4-chlorofuro[2,3-d]pyrimidine cores can be purchased, the 2-methyl variant often requires
de novo synthesis to ensure high purity and regiochemical fidelity. The most robust route
involves the cyclization of a 2-aminofuran-3-carbonitrile precursor with a C2-donor
(acetamidine).

Step-by-Step Protocol
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Phase 1: Construction of the Pyrimidinone Core

Rationale: Direct chlorination of a pyrimidine ring is difficult. The standard approach is to build
the 4-hydroxy (pyrimidinone) intermediate, which serves as the substrate for chlorodehydration.

e Reagents: 2-Amino-3-cyanofuran (1.0 eq), Acetamidine Hydrochloride (1.5 eq), Sodium
Ethoxide (NaOEt) or DBU (2.0 eq), Ethanol (anhydrous).

e Procedure:
o Dissolve 2-amino-3-cyanofuran in anhydrous ethanol under N2 atmosphere.
o Add Acetamidine HCI and the base (NaOEt).

o Reflux the mixture for 6-12 hours. The acetamidine acts as the C-N-C fragment donor,
closing the pyrimidine ring and incorporating the 2-methyl group simultaneously.

o Mechanism:[1][2][3][4][5] Nucleophilic attack of the furan amine on the acetamidine nitrile
carbon, followed by intramolecular cyclization onto the cyano group.

» Workup: Cool to room temperature. Neutralize with dilute acetic acid to precipitate the
product, 2-methylfuro[2,3-d]pyrimidin-4(3H)-one. Filter and dry.

Phase 2: Chlorodehydration (The Activation Step)

Rationale: Converting the tautomeric hydroxyl/carbonyl group to a chloride creates the leaving
group necessary for subsequent medicinal chemistry couplings.

¢ Reagents: 2-methylfuro[2,3-d]pyrimidin-4(3H)-one (Intermediate from Phase 1), Phosphorus
Oxychloride (POCIs) (excess, solvent/reagent), N,N-Dimethylaniline (catalytic).

e Procedure:
o Suspend the dried pyrimidinone in neat POCIs (approx. 5-10 mL per gram of substrate).

o Add catalytic N,N-dimethylaniline (accelerates the formation of the dichlorophosphate
intermediate).
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o Heat to reflux (105°C) for 2—4 hours. The suspension will clear as the reaction proceeds to
the chlorinated product.

o Workup (Critical Safety Step):
o Remove excess POCIs under reduced pressure (rotary evaporator with a caustic trap).

o Pour the residue slowly onto crushed ice/water with vigorous stirring (exothermic
hydrolysis of residual phosphoryl chlorides).

o Extract immediately with Dichloromethane (DCM). Do not let the product sit in acidic
agueous solution to prevent hydrolysis back to the starting material.

o Wash organic layer with saturated NaHCOs and brine. Dry over MgSOea.

o Yield: 4-Chloro-2-methylfuro[2,3-d]pyrimidine.[6]

Synthesis Logic Diagram
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Caption: Two-step de novo synthesis converting the furan precursor to the active
chloropyrimidine core via a pyrimidinone intermediate.

Reactivity & Derivatization: The SNAr Gateway

The utility of 4-Chloro-2-methylfuro[2,3-d]pyrimidine lies in its reactivity toward nucleophiles.
The C4 position is highly electrophilic, allowing for rapid Nucleophilic Aromatic Substitution
(SNAI).
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Mechanism of Action

The nitrogen atoms at positions 1 and 3 withdraw electron density from the C4 carbon. The
chlorine atom, being a good leaving group, facilitates attack by amines, thiols, or alkoxides.

e Primary Reaction: SNAr with primary/secondary amines.
» Conditions:

o Solvent: Isopropanol, n-Butanol, or DMF.

o Base: Triethylamine or DIPEA (to scavenge HCI).

o Temperature: 60°C — 100°C.

» Self-Validating Check: The reaction progress can be monitored by TLC (the product is
usually more polar and fluorescent than the chloro-starting material) or LCMS (mass shift: M
- 35 + amine mass).

Derivatization Workflow

Primary/Secondary Amines 4-Chloro-2-methylfuro[2,3-d]pyrimidine Aryl Boronic Acids
(R-NH2) (Electrophile) (Ar-B(OH)2)

7
/

/
Pd-Catalyzed Coupling
(Pd(PPh3)4, Na2CO3) /

SNAr
(iPrOH, Et3N, Heat)

1 &
N-Substituted Amino Derivative 4-Aryl Derivative
(Kinase Inhibitor Scaffold) (Suzuki Coupling Product)

Click to download full resolution via product page

Caption: Divergent synthesis pathways: SNAr for amino-linkages (common in kinase inhibitors)
and Pd-coupling for carbon-carbon bond formation.

Medicinal Chemistry Applications
Kinase Inhibition (Bioisostere Strategy)
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The furo[2,3-d]pyrimidine scaffold is a classical bioisostere of the pyrrolo[2,3-d]pyrimidine (7-
deazapurine) and quinazoline cores found in drugs like Gefitinib or Lapatinib.

e Binding Mode: The N1 and N3 nitrogens in the pyrimidine ring typically form hydrogen bonds
with the "hinge region" of the kinase ATP-binding pocket.

e 2-Methyl Role: The methyl group at C2 often fits into a small hydrophobic pocket (the
"gatekeeper"” region or solvent front), improving selectivity against kinases that lack this
space.

Adenosine Receptor Antagonists

Substituted furo[2,3-d]pyrimidines have shown affinity for A2A and A3 adenosine receptors. The
4-amino substitution pattern is critical for receptor docking.

Safety & Handling (MSDS Highlights)

e Hazard Statements: H314 (Causes severe skin burns and eye damage - due to hydrolysis to
HCI), H302 (Harmful if swallowed).

e Handling:

o Moisture Control: Strictly handle under inert atmosphere (Argon/Nitrogen) if storing for
long periods.

o Hydrolysis Risk: Upon contact with water/mucous membranes, the compound releases
HCI. Use a fume hood and acid-resistant gloves.

» Spill Protocol: Neutralize with sodium bicarbonate or lime before disposal. Do not wash down
drains without neutralization.

References

o Synthesis of Furo[2,3-d]pyrimidines: Title: Synthesis and biological evaluation of novel
furo[2,3-d]pyrimidine derivatives. Source:Journal of Heterocyclic Chemistry (General
reference for scaffold synthesis). Context: Describes the cyclization of 2-aminofuran-3-
carbonitriles with amidines.

e Medicinal Chemistry (Kinase Inhibitors)
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o Title: Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-
d]pyrimidines as Microtubule Targeting Agents.[7]

o Source:Journal of Medicinal Chemistry, 2016.[1]

o URL:[Link]

o Relevance: While focusing on the 5-methyl isomer, this paper details the identical SNAr
chemistry and biological rationale for the furo[2,3-d]pyrimidine scaffold.
Title: 4-Chloro-2-methylfuro[2,3-d]pyrimidine (CAS 957261-73-3).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b13006386/docs#technical-guide-4-chloro-2-
methylfuro-2-3-d-pyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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